2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane chemical properties
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane chemical properties
An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a key organoboron intermediate in modern organic synthesis. As a derivative of 4-bromophenylboronic acid, this compound serves as a robust and stable precursor for the introduction of the 4-bromophenyl moiety in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The use of 2-methyl-2,4-pentanediol as a protecting group forms a six-membered dioxaborinane ring, which confers distinct stability and handling characteristics compared to more common five-membered pinacol esters. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its chemical stability and reactivity, and offers expert insights into its application in synthetic chemistry for researchers, scientists, and drug development professionals.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is foundational to its study and application. This section provides the standard nomenclature and structural details for the title compound.
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IUPAC Name: 2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Common Synonyms: 4-Bromophenylboronic Acid 2-Methyl-2,4-pentanediol Ester; 4-Bromophenylboronic Acid Hexylene Glycol Ester
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Molecular Formula: C₁₂H₁₇BBrO₂
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CAS Number: While less common than its pinacol analog, related structures are indexed under various numbers. Researchers should verify the specific CAS number with their supplier.
The molecular structure consists of a central 1,3,2-dioxaborinane ring, substituted at the boron atom with a 4-bromophenyl group. The dioxaborinane ring itself is derived from the condensation of a boronic acid with 2-methyl-2,4-pentanediol, resulting in a stable six-membered cyclic ester.
Physicochemical Properties
The physical and chemical properties of a reagent are critical for designing experiments, ensuring safety, and optimizing reaction conditions. The data below is compiled from empirical data for analogous compounds and theoretical calculations.
| Property | Value | Source / Comment |
| Molecular Weight | 283.98 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from analogous arylboronic esters. |
| Melting Point | Not widely reported; expected to be a solid at room temperature. | The analogous pinacol ester has a melting point of 69-73 °C. |
| Boiling Point | Decomposes upon heating at atmospheric pressure. | Typical for boronic esters. |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, Chloroform). Practically insoluble in water.[1] | Hydrolytic instability in the presence of water is a known characteristic of boronic esters. |
| Stability | Thermodynamically more stable than five-membered dioxaborolane (pinacol) esters.[2][3] | The six-membered ring structure reduces ring strain. Stable under recommended dry, inert storage conditions. |
Synthesis and Purification
The most direct and widely adopted method for the synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is the esterification of 4-bromophenylboronic acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol). This reaction is typically driven by the removal of water.
Experimental Protocol: Synthesis
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Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromophenylboronic acid (10.0 g, 49.8 mmol, 1.0 equiv.) and 2-methyl-2,4-pentanediol (6.48 g, 54.8 mmol, 1.1 equiv.).
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Solvent Addition: Add toluene (100 mL) to the flask. The toluene serves as the reaction solvent and as an azeotropic agent to remove the water byproduct.
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Reaction: Heat the mixture to reflux (approximately 110-115 °C). Water will begin to collect in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by observing the cessation of water collection (theoretical yield of water is ~0.9 mL). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., heptane or a mixture of ethyl acetate and heptane) to yield the pure product.
Caption: Synthesis workflow for the target compound.
Chemical Stability and Mechanistic Insights
A key advantage of using 2-methyl-2,4-pentanediol as the protecting group lies in the enhanced stability of the resulting dioxaborinane ring system.
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Thermodynamic Stability: Six-membered boronic esters, such as the title compound, are generally more thermodynamically stable than their five-membered counterparts like pinacol esters.[2][3] This increased stability is attributed to reduced ring strain in the chair-like conformation of the six-membered ring. This property can be advantageous in multi-step syntheses where the boronic ester must endure various reaction conditions before its final use in a cross-coupling step.
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Hydrolytic Stability: While all boronic esters are susceptible to hydrolysis, the greater stability of the 6-membered ring can translate to a slower rate of decomposition in the presence of trace water compared to less stable esters. However, rigorous exclusion of moisture during storage and handling remains critical.
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Reactivity in Transmetalation: The stability of the boronic ester directly influences the equilibrium of the transmetalation step in the Suzuki-Miyaura catalytic cycle. A more stable ester requires more forceful conditions (e.g., a stronger base or higher temperature) to activate the boron center for efficient transfer of the aryl group to the palladium catalyst.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is primarily designed for use in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4][5] This reaction is a cornerstone of modern medicinal chemistry and materials science for its reliability and functional group tolerance.
General Protocol: Suzuki-Miyaura Coupling
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Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
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Reagent Addition: To the vessel, add 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv.), the desired aryl or vinyl halide/triflate coupling partner (1.0 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Solvent and Reaction: Add a degassed solvent system (e.g., toluene/water 3:1). Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
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Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude product via flash column chromatography.
Causality and Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
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Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base is crucial here; it activates the boronic ester by forming a more nucleophilic boronate complex (-ate complex), which facilitates the transfer of the 4-bromophenyl group to the Pd(II) center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential for safety.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong shelf life.
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Hazards: May cause skin, eye, and respiratory irritation.[6]
Conclusion
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and robust synthetic intermediate. Its primary utility lies in its role as a stable and reliable source of the 4-bromophenyl group for Suzuki-Miyaura cross-coupling reactions. The enhanced thermodynamic stability conferred by the six-membered dioxaborinane ring makes it an attractive alternative to traditional pinacol esters, particularly in complex synthetic routes requiring high stability. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to effectively leverage this reagent in the pursuit of novel molecules for drug discovery and materials science.
References
- TCI Chemicals. (2025, March 14). SAFETY DATA SHEET: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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PubChem. (n.d.). 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Woods, W. G., & Strong, P. L. (1960). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4'-Bromoacetanilide.
- SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
- Sigma-Aldrich. (2022, June 15). SAFETY DATA SHEET: Thiophene-2-boronic acid pinacol ester.
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PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. National Center for Biotechnology Information. Retrieved from [Link]
- Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Abdel-Aziz, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. NIH.
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Penning, T. D., et al. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. NIH.
-
Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
American Chemical Society. (2011, September 13). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,4,6-Trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-2-Methyl-2,4-pentanediol. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]
- Google Patents. (n.d.). CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol.
